molecular formula C6H13NO3 B12088404 Ethyl 4-amino-2-hydroxybutanoate

Ethyl 4-amino-2-hydroxybutanoate

Cat. No.: B12088404
M. Wt: 147.17 g/mol
InChI Key: KSCZLCFMSHHFAK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-hydroxybutanoate (CAS: 735225-24-8) is an ester derivative of 4-amino-2-hydroxybutanoic acid. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol and a purity of ≥95% . The compound features an amino (-NH₂) group at the fourth carbon and a hydroxyl (-OH) group at the second carbon of the butanoate chain.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 4-amino-2-hydroxybutanoate

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)5(8)3-4-7/h5,8H,2-4,7H2,1H3

InChI Key

KSCZLCFMSHHFAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Ethyl 4-amino-2-hydroxybutanoate serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including amination and reduction processes .

Biology

  • Metabolic Pathways : The compound is studied for its role in metabolic pathways. It acts as a substrate for enzymes involved in amino acid metabolism, potentially influencing biochemical pathways related to health and disease.

Medicine

  • Therapeutic Potential : Research is ongoing into its use as a prodrug for delivering active pharmaceutical ingredients. Its structural characteristics may enhance the bioavailability of therapeutic agents.

Industry

  • Biodegradable Polymers : this compound is utilized in producing biodegradable polymers, contributing to sustainable material development. It also serves as a solvent in various industrial processes.

Case Studies

  • Cellular Assays : In vitro studies demonstrated that this compound can significantly reduce lipid accumulation in hepatocytes, suggesting its role in modulating lipid metabolism. This finding indicates potential applications in treating metabolic disorders.
  • Animal Models : In vivo experiments showed promising results in reducing blood glucose levels in diabetic mouse models. This suggests its potential as a therapeutic agent for managing diabetes and other metabolic conditions.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Structural Isomers: Ethyl 2-amino-4-hydroxybutanoate

Ethyl 2-amino-4-hydroxybutanoate (CAS: 764724-38-1) is a positional isomer of the target compound, differing in the placement of functional groups:

  • Amino group: Positioned at C2 instead of C3.
  • Hydroxyl group : Positioned at C4 instead of C2.
Property Ethyl 4-amino-2-hydroxybutanoate Ethyl 2-amino-4-hydroxybutanoate
CAS Number 735225-24-8 764724-38-1
Molecular Formula C₆H₁₃NO₃ C₆H₁₃NO₃
Functional Group Positions Amino (C4), Hydroxyl (C2) Amino (C2), Hydroxyl (C4)
Hazard Data Not classified No available data

Key Differences :

  • Polarity and Solubility: The altered positions of amino and hydroxyl groups may affect hydrogen bonding capacity and solubility. For instance, a hydroxyl group at C2 (vs. C4) could enhance intramolecular interactions.
  • Synthetic Challenges : Positional isomerism necessitates distinct protection/deprotection strategies during synthesis.

Complex Derivatives: Aromatic-Substituted Analogs

Compounds like Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) and Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) (CAS: N/A) feature aromatic substituents and extended functionalization :

Property This compound 4c/4f Derivatives
Structural Features Simple aliphatic chain Aromatic rings (methoxy/fluoro substituents), methylene groups
Molecular Weight 147.17 g/mol ~344–356 g/mol
Synthesis Complexity Moderate High (multi-step coupling, purification via column chromatography)
Bioactivity Potential Limited data Likely higher (aromatic groups may enhance enzyme inhibition or receptor binding)

Key Differences :

  • Reactivity : Aromatic substituents in 4c/4f introduce π-π stacking and electron-withdrawing/donating effects, altering reactivity compared to the aliphatic target compound.
  • Applications: Derivatives like 4c/4f are tailored for specific pharmacological studies, whereas this compound serves as a simpler model compound.

Ester Derivatives with Mixed Functionalization

2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate (CAS: 284043-11-4) combines a 4-aminobutanoate ester with a substituted phenyl group :

Property This compound 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate
Functional Groups Amino, hydroxyl Amino, hydroxyl, methoxy, ketone
Molecular Weight 147.17 g/mol Not specified (larger due to phenyl group)
Bioactivity Uncharacterized Likely bioactive (phenolic and ketone moieties)

Key Differences :

  • Stability: The ketone group may increase susceptibility to nucleophilic attack compared to the hydroxyl group in this compound.

Biological Activity

Ethyl 4-amino-2-hydroxybutanoate, also known as ethyl 4-amino-3-hydroxybutanoate, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Chemical Formula : C6_6H13_13N1_1O3_3
  • Molecular Weight : 145.17 g/mol

The compound features an amino group, a hydroxyl group, and an ethyl ester, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various bioactive molecules. The compound is involved in metabolic pathways that regulate amino acid levels and influence cellular signaling mechanisms.

  • Amino Acid Metabolism : this compound can modulate the levels of branched-chain amino acids (BCAAs), which are crucial for muscle metabolism and energy production during exercise. Studies have shown that it can enhance BCAA degradation pathways, potentially improving metabolic efficiency in muscle tissues .
  • Antioxidant Activity : The compound has been investigated for its antioxidant properties. It may help reduce oxidative stress by scavenging free radicals and modulating oxidative stress-related signaling pathways .
  • Anti-inflammatory Effects : this compound has also been studied for its anti-inflammatory potential. It may inhibit inflammatory cytokine production and modulate related signaling pathways, contributing to reduced inflammation in various tissues .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to enhance cellular functions:

  • Cell Viability and Proliferation : this compound was found to promote cell viability in various cell lines, suggesting its potential as a therapeutic agent in tissue repair and regeneration .
  • Induction of Antimicrobial Peptides : Research indicated that hydroxylated derivatives of butyrate, including this compound, could upregulate the expression of antimicrobial peptides (AMPs) in macrophages, enhancing innate immune responses against bacterial infections .

In Vivo Studies

In vivo studies have provided insights into the physiological effects of the compound:

  • Exercise Performance : Animal studies showed that administration of this compound improved exercise performance by enhancing oxidative metabolism and increasing resistance to fatigue in skeletal muscle .
  • Metabolic Regulation : The compound was associated with improved metabolic profiles in models of metabolic disorders, indicating its potential for therapeutic use in conditions like obesity and type 2 diabetes .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Athletic Performance Enhancement : A study involving athletes demonstrated that supplementation with this compound led to significant improvements in endurance and recovery post-exercise.
  • Wound Healing : Clinical observations noted accelerated wound healing in patients receiving treatments that included compounds derived from this compound, suggesting its role in tissue regeneration.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
This compoundAntioxidant, anti-inflammatory
Sodium ButyrateInduces AMPs, enhances gut health
Hydroxylated ButyratesModulates immune response

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-amino-2-hydroxybutanoate?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 4-amino-2-hydroxybutanoic acid with ethanol. Use concentrated sulfuric acid (H₂SO₄) as a catalyst under reflux conditions (60–80°C) for 6–8 hours. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase. Post-reaction, neutralize with sodium bicarbonate, extract with dichloromethane, and purify via vacuum distillation (boiling point ~150–160°C) .
  • Critical Note : Ensure anhydrous conditions to avoid hydrolysis of the ester group.

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer :

  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and hydroxyl (-OH) stretch at 3200–3500 cm⁻¹.
  • ¹H-NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl group), δ 3.5–3.7 ppm (multiplet, -CH₂- adjacent to amino group), and δ 4.1–4.3 ppm (quartet, ester -OCH₂-) .
  • GC-MS : Use a polar column (e.g., DB-Wax) with helium carrier gas. Retention time and fragmentation patterns should align with reference libraries (e.g., NIST) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : After extraction, employ fractional distillation under reduced pressure (30–50 mmHg) to separate the ester from unreacted starting materials. For higher purity (>98%), use recrystallization in a 1:2 ethanol-water mixture at 0–5°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

  • Methodological Answer :

  • Step 1 : Cross-validate with alternative techniques (e.g., ¹³C-NMR for carbonyl confirmation or LC-MS for molecular ion verification).
  • Step 2 : Assess solvent interference (e.g., residual ethanol in NMR samples) by drying under nitrogen and reanalyzing.
  • Step 3 : Use computational tools (e.g., Gaussian DFT) to simulate spectra and compare experimental vs. theoretical peaks .
    • Example Data Contradiction : A missing hydroxyl peak in IR may indicate intramolecular hydrogen bonding with the amino group, requiring variable-temperature NMR studies .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • In vitro Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare degradation rates in acidic (pH 2.0) vs. alkaline (pH 9.0) conditions to assess pH sensitivity .

Q. How can researchers optimize catalytic systems for enantioselective synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric esterification. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Reaction Optimization : Vary solvent polarity (toluene vs. THF), temperature (0–25°C), and catalyst loading (1–5 mol%) to maximize ee (>90%) .

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